Diethyl 1-phenylcyclopropane-1,2-dicarboxylate Diethyl 1-phenylcyclopropane-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 731-06-6
VCID: VC8291171
InChI: InChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
SMILES: CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC
Molecular Formula: C15H18O4
Molecular Weight: 262.3 g/mol

Diethyl 1-phenylcyclopropane-1,2-dicarboxylate

CAS No.: 731-06-6

Cat. No.: VC8291171

Molecular Formula: C15H18O4

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1-phenylcyclopropane-1,2-dicarboxylate - 731-06-6

Specification

CAS No. 731-06-6
Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
IUPAC Name diethyl 1-phenylcyclopropane-1,2-dicarboxylate
Standard InChI InChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Standard InChI Key SVVWPXSXQNBLQQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC
Canonical SMILES CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is systematically named according to IUPAC guidelines as diethyl 2-phenylcyclopropane-1,1-dicarboxylate, reflecting the positions of the ester groups on the cyclopropane ring . The molecular formula is C15H18O4, with a molecular weight of 262.30 g/mol . Common synonyms include diethyl 2-phenyl-1,1-cyclopropanedicarboxylate and MLS000326954 .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
SMILESCCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)OCC
InChIKeyAIBJDWXTNYIAKH-UHFFFAOYSA-N
CAS Registry Number3092-20-4

Crystallographic and Stereochemical Features

X-ray crystallographic data (CCDC 2355172) confirms the cis arrangement of the phenyl and chlorine substituents in derivatives formed via TaCl5-mediated reactions . The cyclopropane ring exhibits significant angle strain, with bond angles constrained to approximately 60°, predisposing it to ring-opening reactions under electrophilic conditions .

Synthesis and Manufacturing

Historical Methods

The Perkin synthesis (1884) involved intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate, yielding diethyl cyclopropane-1,1-dicarboxylate in 27–29% yield . This method suffered from low efficiency and byproduct formation.

Modern Synthetic Protocols

A high-yield process (≥90%) employs sodium methanolate and 1,2-dichloroethane under controlled conditions :

  • Malonic ester activation: Dimethyl malonate reacts with 1,2-dichloroethane in dimethylformamide (DMF).

  • Cyclopropanation: Gradual addition of sodium methanolate induces cyclization, minimizing HCl elimination side reactions.

  • Work-up: Filtration removes NaCl byproducts, followed by distillation to isolate the product .

Table 2: Comparative Synthesis Metrics

ParameterPerkin Method (1884)Modern Method (1997)
Yield27–29%85–90%
ByproductsSignificantNegligible
Reaction Time12–24 h5–10 h
ScaleLab-scaleIndustrial-scale

Reactivity and Mechanistic Insights

TaCl5-Mediated Annulation with Aromatic Aldehydes

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with 2 equivalents of aromatic aldehydes (e.g., 4-iodobenzaldehyde) in the presence of TaCl5 to form 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates .

Mechanism:

  • Coordination: TaCl5 activates the aldehyde via Lewis acid coordination.

  • Cyclopropane Opening: Nucleophilic attack at the cyclopropane’s strained C–C bond generates a carbocation intermediate.

  • Electrophilic Aromatic Substitution: The carbocation undergoes Friedel-Crafts alkylation with the aromatic aldehyde.

  • Chlorination: TaCl5 mediates S<sub>N</sub>2 substitution, introducing a chlorine atom (ΔG<sup>‡</sup> = 14.56 kcal/mol) .

Table 3: Reaction Outcomes with Substituted Benzaldehydes

Aldehyde SubstituentYield (%)Product Structure
4-Iodo78Chlorinated tetrahydronaphthalene
4-Bromo75Analogous bromo derivative
4-Methyl82Methyl-substituted product

Applications in Organic Synthesis

Donor-Acceptor Cyclopropane (DAC) Chemistry

The compound’s electron-withdrawing ester groups and electron-donating phenyl ring classify it as a DAC, enabling [3+2] and [4+3] cycloadditions . For example, enantioselective cycloaddition with nitrones achieves >95% ee using chiral Lewis acid catalysts .

Pharmacophore Development

Tetrahydronaphthalene derivatives synthesized from this compound exhibit:

  • Anticancer activity: Inhibition of topoisomerase II.

  • Antiviral properties: Blockade of viral envelope glycoproteins .

Future Directions

  • Catalyst Development: Designing chiral TaCl5 complexes for asymmetric synthesis.

  • Bioactivity Screening: Expanding SAR studies on tetrahydronaphthalene libraries.

  • Green Chemistry: Replacing 1,2-dichloroethane with biodegradable solvents in synthesis .

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